
2,4-Dichloro-6-methyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-methyl-1,3,5-triazine (CAS 1973-04-2) is a heterocyclic compound with the molecular formula C₄H₃Cl₂N₃ and a molecular weight of 163.99 g/mol . It is synthesized via the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methyl magnesium bromide (CH₃MgBr), followed by selective substitution . The compound is characterized by two reactive chlorine atoms at positions 2 and 4 and a methyl group at position 6. Its storage requires sealing in dry conditions at -20°C due to its sensitivity to moisture and thermal decomposition .
As a versatile intermediate, it serves as a precursor for pharmaceuticals, agrochemicals, and light stabilizers. For example, it is used to synthesize bioactive derivatives like 2-chloro-4-(4-chlorobenzylamino)-6-methyl-1,3,5-triazine, which inhibits photosynthetic electron transport in plants . Its reactivity stems from the chlorine atoms, which undergo nucleophilic substitution with amines, alkoxides, or thiols, enabling diverse functionalization .
Preparation Methods
Grignard Reagent Method
Reaction Mechanism and Steps
The Grignard reagent method involves the controlled substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a methyl group. In a representative procedure, methylmagnesium bromide (3M in diethyl ether) is added dropwise to a chilled (0°C) solution of cyanuric chloride in dichloromethane. The reaction proceeds via nucleophilic displacement, where the Grignard reagent replaces one chlorine atom, forming 2,4-dichloro-6-methyl-1,3,5-triazine .
Key Steps:
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Chlorine Substitution : Methylmagnesium bromide reacts with cyanuric chloride at 0°C, selectively replacing the 6-position chlorine.
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Workup : The mixture is warmed to room temperature, quenched with water, and extracted with dichloromethane. The organic layer is dried (MgSO₄) and concentrated to isolate the product .
Optimization and Yield
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Temperature Control : Maintaining 0°C during Grignard addition prevents over-reduction or di-substitution.
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Solvent System : Dichloromethane and diethyl ether provide optimal solubility and reaction kinetics.
One-Pot Synthesis Using Sodium Dicyanamide
Reaction Design
This method employs sodium dicyanamide, hydrochloric acid, and acetyl chloride in a single reactor to avoid intermediate isolation. The process involves cyclization under acidic conditions, forming the triazine core .
Key Steps:
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Cyclization : Sodium dicyanamide reacts with HCl gas in methyl acetate, followed by acetyl chloride addition.
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Heating : The mixture is refluxed (3 hours) to form this compound.
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Isolation : The product is extracted with methyl acetate, dried, and evaporated .
Operational Advantages
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Catalyst-Free : No transition metals or specialized catalysts are required.
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Scalability : Suitable for bulk production due to minimal purification steps.
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Yield : 35–37%, with potential improvements via HCl stoichiometry adjustments .
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Advantages and Limitations
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Grignard Method : High yield and purity but sensitive to moisture and requires strict temperature control.
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One-Pot Synthesis : Lower yield but industrially favorable due to reduced isolation steps and cost-effective reagents.
Industrial Considerations
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
Agricultural Applications
Herbicide Development
DCMT is primarily recognized for its role as a selective herbicide. It effectively targets unwanted weeds while preserving desirable crops. This selectivity minimizes crop damage and enhances agricultural productivity.
Case Study: Efficacy Against Weeds
A study demonstrated that DCMT exhibited high efficacy against common agricultural weeds such as Amaranthus and Chenopodium. The application rates ranged from 0.5 to 2 kg/ha, showing significant reductions in weed biomass while maintaining crop yields.
Application Rate (kg/ha) | Weed Biomass Reduction (%) | Crop Yield (t/ha) |
---|---|---|
0.5 | 45 | 3.2 |
1.0 | 70 | 4.0 |
2.0 | 85 | 4.5 |
Analytical Chemistry
Reagent in Chemical Analysis
DCMT serves as a reagent in various analytical methods, particularly in detecting and quantifying chemical substances. Its ability to form stable complexes with metal ions enhances the sensitivity and specificity of analytical assays.
Case Study: Metal Ion Detection
In a study focusing on heavy metal detection, DCMT was utilized to form complexes with lead ions (Pb²⁺). The resulting colorimetric changes allowed for the quantification of lead levels in contaminated water samples.
Metal Ion | Detection Limit (µg/L) | Reaction Time (min) |
---|---|---|
Pb²⁺ | 10 | 15 |
Cd²⁺ | 15 | 20 |
Hg²⁺ | 5 | 10 |
Polymer Manufacturing
Cross-Linking Agent
DCMT is employed as a cross-linking agent in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers used in various applications, including coatings and adhesives.
Case Study: Polymer Strength Enhancement
Research indicated that incorporating DCMT into polyurethane formulations significantly improved tensile strength and elongation at break compared to control samples without the compound.
Formulation Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Control | 25 | 300 |
DCMT-Enhanced | 40 | 500 |
Pharmaceutical Development
Synthesis of Drug Candidates
In medicinal chemistry, DCMT is explored for its potential in synthesizing new drug candidates due to its unique reactivity and ability to form diverse chemical structures.
Case Study: Anticancer Activity
A series of derivatives synthesized from DCMT were screened for anticancer activity against various cell lines. One derivative showed promising results with an IC50 value of 1.25 µM against MCF-7 breast cancer cells.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
DCMT Derivative A | MCF-7 | 1.25 |
DCMT Derivative B | A549 | 0.85 |
DCMT Derivative C | HeLa | 1.10 |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methyl-1,3,5-triazine involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of substituted triazines. These substituted triazines can interact with biological targets, such as enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Substitution Patterns and Reactivity
2,4-Diamino-6-methyl-1,3,5-triazine
- Structure: Replaces chlorine atoms with amino (-NH₂) groups.
- Reactivity: Amino groups reduce electrophilicity, making it less reactive toward nucleophilic substitution compared to the dichloro analog. However, the amino groups enable hydrogen bonding, enhancing solubility in polar solvents .
- Applications : Used in polyimide synthesis via condensation with acid chlorides. The resulting polymers exhibit high thermal stability .
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
- Structure : Methoxy (-OCH₃) groups at positions 4 and 6.
- Reactivity : Methoxy groups act as better leaving groups than methyl, enabling CDMT to activate carboxylic acids for peptide coupling. Its reactivity is intermediate between cyanuric chloride and fully substituted triazines .
- Applications : Employed in synthesizing amides and esters, particularly in pharmaceutical intermediates .
2,4-Dichloro-6-methoxy-1,3,5-triazine
- Structure : Methoxy group at position 6.
- Reactivity : The electron-donating methoxy group reduces electrophilicity at position 6, directing substitutions to positions 2 and 3. This selectivity is exploited in synthesizing paramagnetic biradicals for materials science .
Thio- and Sulfur-Containing Derivatives
2,4-Di(carboxymethylthio)-6-alkylthio-1,3,5-triazines
- Structure : Thioether (-S-) and carboxymethylthio (-SCH₂COOH) substituents.
- Reactivity : Thio groups enhance interactions with polar analytes (e.g., phosphates) via hydrogen bonding and dipole interactions.
- Applications: Used in surface acoustic wave (SAW) gas sensors. For example, 2,4-dichloro-6-dodecylthio-1,3,5-triazine showed a 37.4-fold increase in resistance to CEES (a mustard gas analog) compared to non-thio derivatives .
Amino- and Azido-Functionalized Derivatives
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Structure : Morpholine and N-methylaniline substituents.
- Reactivity : Bulky substituents sterically hinder further substitution, stabilizing the compound for crystallographic studies .
Azido-Propargyloxy Derivatives (e.g., 2,4-diazido-6-propargyloxy-1,3,5-triazine)
- Structure : Azide (-N₃) and propargyloxy (-O-C≡CH) groups.
- Reactivity : Undergo click chemistry (azide-alkyne cycloaddition) to form hyperbranched polymers.
- Applications : Exhibit weak antibacterial activity against E. coli (compared to ampicillin) and lower cytotoxicity (IC₅₀ > 100 µM in M-HeLa cells) .
Comparative Analysis Table
Key Research Findings
Reactivity Hierarchy : Chlorine > methoxy > methyl in nucleophilic substitution. Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, while electron-donating groups (e.g., CH₃) reduce it .
Sensor Performance : Thioether derivatives outperform chloro analogs in gas sensing due to stronger analyte interactions .
Biological Activity : Azido groups introduce antibacterial properties but require balancing cytotoxicity for biomedical use .
Biological Activity
2,4-Dichloro-6-methyl-1,3,5-triazine (DCMT) is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its ability to act as a reagent in various chemical syntheses and has been explored for its potential therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 163.99 g/mol
- CAS Number : 1973-04-2
Biological Activity Overview
The biological activities of DCMT are primarily attributed to its structural features that facilitate interactions with biological macromolecules. This compound has been investigated for its roles in antifungal, antibacterial, and anticancer activities.
Antifungal Activity
DCMT has shown promising antifungal properties, particularly in combination therapies. A study highlighted that derivatives containing triazine structures exhibit synergistic effects with fluconazole against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.0 μg/mL . Notably, some derivatives demonstrated moderate activity as monotherapy against fluconazole-resistant strains .
Antibacterial Activity
The compound's antibacterial properties are also noteworthy. Research indicates that triazine derivatives can inhibit bacterial growth effectively. For instance, studies have reported that certain triazine compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
DCMT and its derivatives have been explored for their anticancer potential. The structural features of triazines allow them to interact with DNA and other cellular targets, leading to apoptosis in cancer cells. Some studies have indicated that triazines can induce cell cycle arrest and promote programmed cell death in specific cancer cell lines .
The mechanism by which DCMT exerts its biological effects involves several pathways:
- Nucleophilic Substitution : The electron-deficient nature of the triazine ring enhances its reactivity towards nucleophiles, facilitating interactions with biomolecules.
- Enzyme Inhibition : DCMT has been identified as a potential inhibitor of enzymes such as HIV-1 reverse transcriptase, showcasing its antiviral capabilities .
- Cellular Uptake : The compound's ability to penetrate cellular membranes contributes to its effectiveness in targeting intracellular processes.
Case Studies
Safety and Toxicity
While DCMT exhibits various beneficial biological activities, it is important to note its toxicity profile:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,4-Dichloro-6-methyl-1,3,5-triazine derivatives?
- Methodological Answer : Nucleophilic substitution reactions are commonly employed. For example, reacting this compound with amines (e.g., 4-chlorobenzylamine) in tetrahydrofuran (THF) using triethylamine as a base yields substituted derivatives. Reaction conditions (e.g., 22 hours at room temperature) and purification steps (recrystallization from n-hexane) are critical for achieving high yields (~67%) .
- Key Data :
Reactant | Solvent | Base | Time | Yield |
---|---|---|---|---|
4-Chlorobenzylamine | THF | Triethylamine | 22 h | 66.7% |
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identify triazine ring vibrations (e.g., peaks at 1531 and 1568 cm⁻¹) .
- NMR : Analyze substituent effects (e.g., δH 2.39 ppm for methyl groups) .
- X-ray Crystallography : Use SHELX software for refinement. SHELXL is widely adopted for small-molecule structures due to its robustness in handling high-resolution data .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Avoid moisture (reacts violently with water) and store under inert gas at -20°C .
- Use PPE (gloves, goggles) due to acute oral toxicity (Hazard Class 4) and skin irritation risks .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic amide-forming reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron distribution. Solvent effects (e.g., THF vs. DMSO) and reactant basicity significantly influence reaction pathways. For example, tertiary amines enhance catalytic dehydrocondensation by neutralizing acidic byproducts .
Q. What strategies resolve contradictions in reported synthesis yields for triazine derivatives?
- Methodological Answer :
- Optimize Reaction Parameters : Compare solvent polarity (e.g., DMSO vs. ethanol), reflux duration, and stoichiometry. reports 65% yield for a triazole derivative using DMSO and 18-hour reflux, while achieves 67% in THF with shorter reaction times .
- Purification Techniques : Use column chromatography or recrystallization to isolate high-purity products.
Q. How can this compound be used to design enzyme inhibitors?
- Methodological Answer : Synthesize fused triazine derivatives and screen for inhibitory activity against targets like CYP1A1. For example, triazine-based compounds with electron-withdrawing substituents (e.g., chloro, methyl) show enhanced binding to heme-containing enzymes, as demonstrated in cancer therapy research .
Q. What role does this compound play in synthesizing coordination polymers?
- Methodological Answer : Use hydrothermal synthesis with transition metals (e.g., Ag⁺ or Cu²⁺) and aromatic carboxylates. The triazine core acts as a rigid linker, forming photoluminescent d¹⁰ architectures. For instance, [Ag(PAHT)]ₙ polymers exhibit tunable emission properties due to ligand-to-metal charge transfer .
Q. Methodological Considerations for Data Analysis
Q. How to interpret conflicting degradation pathways of triazine derivatives in environmental studies?
- Methodological Answer : Use LC-MS/MS to track metabolites. For example, atrazine derivatives degrade via hydroxylation or acetamido intermediates (e.g., 2-hydroxyethylatrazine). Discrepancies arise from matrix effects (soil vs. aquatic systems) or microbial activity .
Q. What crystallographic software is optimal for analyzing triazine-based structures?
- Methodological Answer : SHELX suite (SHELXL, SHELXD) remains the gold standard for small-molecule refinement. For macromolecular applications, SHELXPRO interfaces with other programs to handle twinned data or high-throughput phasing .
Q. Tables for Key Experimental Parameters
Table 1: Comparative Synthesis Conditions
Derivative | Solvent | Temperature | Catalyst | Yield | Reference |
---|---|---|---|---|---|
4-Chlorobenzylamino | THF | RT | Triethylamine | 67% | |
Triazole derivative | DMSO | Reflux | None | 65% |
Table 2: Spectroscopic Signatures
Functional Group | IR (cm⁻¹) | NMR (δH, ppm) |
---|---|---|
Triazine ring | 1531, 1568 | - |
Methyl group | - | 2.39 (s) |
Properties
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1973-04-2 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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